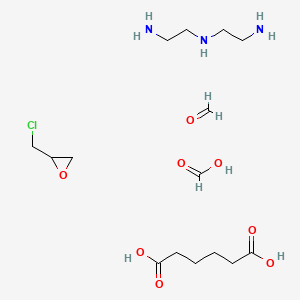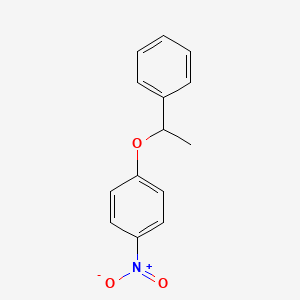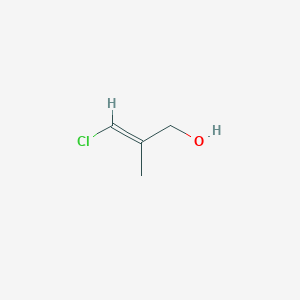
(E)-3-chloro-2-methylprop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-chloro-2-methylprop-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The compound’s structure includes a chlorine atom attached to a carbon-carbon double bond, which significantly influences its reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3-chloro-2-methylprop-2-en-1-ol can be synthesized through various methods. One common approach involves the chlorination of 2-methylprop-2-en-1-ol using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically occurs at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-chloro-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield the corresponding alcohol or alkane, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-3-chloro-2-methylprop-2-en-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (E)-3-chloro-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure make it reactive towards nucleophiles and electrophiles. This reactivity allows the compound to participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloro-2-methylprop-2-en-1-ol: Similar structure but different stereochemistry.
2-chloro-2-methylprop-2-en-1-ol: Chlorine atom attached to a different carbon atom.
3-chloro-2-methylprop-1-en-1-ol: Different position of the double bond.
Uniqueness
(E)-3-chloro-2-methylprop-2-en-1-ol is unique due to its specific stereochemistry and the position of the chlorine atom and double bond. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
76539-14-5 |
|---|---|
Formule moléculaire |
C4H7ClO |
Poids moléculaire |
106.55 g/mol |
Nom IUPAC |
(E)-3-chloro-2-methylprop-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ |
Clé InChI |
HIAHUGCGQSZTQU-DUXPYHPUSA-N |
SMILES isomérique |
C/C(=C\Cl)/CO |
SMILES canonique |
CC(=CCl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

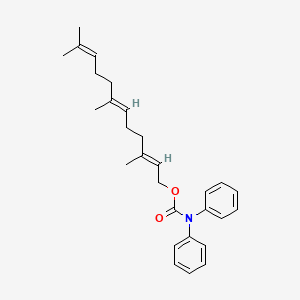
![[(1-Methoxycyclopropyl)sulfanyl]benzene](/img/structure/B14443436.png)
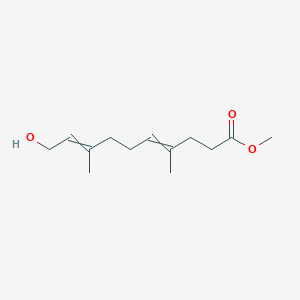

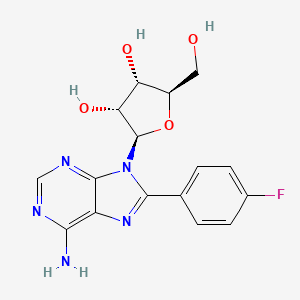
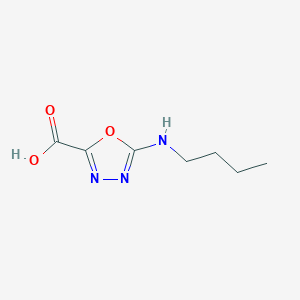
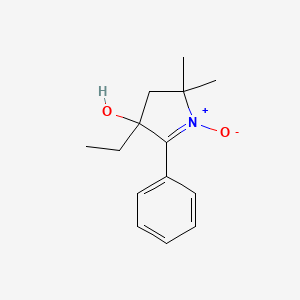
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
